5-Chloro-2-(trifluoromethoxy)benzamide
Overview
Description
5-Chloro-2-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5ClF3NO2 . It has an average mass of 239.579 Da and a mono-isotopic mass of 238.996094 Da . It is available in solid form .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(trifluoromethoxy)benzamide is 1S/C8H5ClF3NO2/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Chloro-2-(trifluoromethoxy)benzamide is a solid at ambient temperature . It has a molecular weight of 239.58 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or literature.Scientific Research Applications
Biological Activity Spectrum
5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, a related compound, have been analyzed for biological activities against various strains of mycobacterial, bacterial, and fungal species. Additionally, these compounds were evaluated for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. This study suggests potential applications of such compounds in addressing microbial infections and in research related to photosynthesis (Imramovský et al., 2011).
Antiarrhythmic Properties
Another study focused on benzamides with 2,2,2-trifluoroethoxy ring substituents, which includes structures similar to 5-Chloro-2-(trifluoromethoxy)benzamide. These compounds have been shown to possess oral antiarrhythmic activity in mice, indicating their potential use in developing treatments for heart rhythm disorders (Banitt et al., 1977).
Antitubercular Applications
Research into the structural characterization of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, has been conducted. These studies are crucial in the development of new antituberculosis drug candidates, underlining the potential of such compounds in the treatment of tuberculosis (Richter et al., 2021).
Insecticidal Activity
Compounds like 5-Chloro-2-(trifluoromethoxy)benzamide have shown promising activity against mosquitoes. Studies involving similar compounds, such as SIR-8514, highlight their potential in controlling mosquito populations, which could have significant implications for managing diseases like malaria and dengue (Schaefer et al., 1978).
Anticancer Potential
5-Chloro-N-{2-[2-(4-chloro-phenyl)-3-methyl-butoxy]-5-trifluoromethyl-phenyl}-2-hydroxy-benzamide (CTFB), a similar compound, has demonstrated significant antitumor activity in head and neck cancer cell lines. This suggests that 5-Chloro-2-(trifluoromethoxy)benzamide derivatives might possess valuable properties for cancer research and treatment (Skvortsov et al., 2007).
Safety And Hazards
According to the safety data sheet, 5-Chloro-2-(trifluoromethoxy)benzamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .
properties
IUPAC Name |
5-chloro-2-(trifluoromethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAWYPLVPCUXOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281717 | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethoxy)benzamide | |
CAS RN |
1092461-18-1 | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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